3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

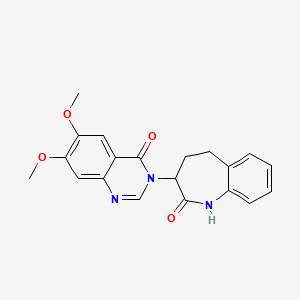

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound featuring a quinazolinone core fused with a benzazepinone moiety. The quinazolinone ring system is substituted with two methoxy groups at positions 6 and 7, which are critical for modulating electronic properties and hydrogen bonding interactions . The benzazepinone component introduces conformational rigidity, distinguishing it from linear-chain derivatives like 4-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid . This structural hybrid is hypothesized to enhance target binding specificity, particularly in anticancer or enzyme inhibition applications, as seen in related quinazolinone derivatives .

Properties

Molecular Formula |

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |

InChI |

InChI=1S/C20H19N3O4/c1-26-17-9-13-15(10-18(17)27-2)21-11-23(20(13)25)16-8-7-12-5-3-4-6-14(12)22-19(16)24/h3-6,9-11,16H,7-8H2,1-2H3,(H,22,24) |

InChI Key |

FGPZAUUBJWMSIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)C3CCC4=CC=CC=C4NC3=O)OC |

Origin of Product |

United States |

Biological Activity

The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a synthetic organic molecule belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities associated with this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H27N3O4

- Molecular Weight : 409.5 g/mol

- IUPAC Name : 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazolinone Core : This is achieved through cyclization of anthranilic acid derivatives with formamide.

- Introduction of Methoxy Groups : Methylation reactions introduce methoxy groups at positions 6 and 7.

- Attachment of Side Chains : Coupling agents facilitate the attachment of various side chains to the quinazolinone core.

Anticancer Activity

Research has indicated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation in various cell lines. In vitro studies using the K562 cell line demonstrated that some derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like verapamil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against a range of bacteria and fungi. Preliminary results indicate that it possesses bactericidal effects similar to those observed in other quinazolinone derivatives . The mechanism of action is likely related to its ability to disrupt cellular processes in microbial pathogens.

Anti-inflammatory Activity

Quinazolinone derivatives are known for their anti-inflammatory properties. The compound may exert these effects through inhibition of pro-inflammatory cytokines and modulation of immune responses. Further studies are needed to elucidate the specific pathways involved.

Case Studies

-

Cytotoxicity Studies : In a study analyzing the cytotoxic effects on L929 normal cell lines, it was found that certain derivatives showed minimal cytotoxicity while enhancing cell viability at low concentrations .

Dose (µM) Cell Viability (%) 100 92 50 114 25 97 - Microbiological Tests : The compound was subjected to microbiological tests against Gram-positive and Gram-negative bacteria, showing promising results against resistant strains such as MRSA .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Rigidity vs.

- Electron-Donating Groups: Methoxy groups in the target compound enhance electron density on the quinazolinone ring, promoting hydrogen bonding—similar to methoxy-substituted pyrimidine derivatives in .

- Bioactive Moieties : Thiourea analogues (Table 1) exhibit anticancer activity via hydrogen bonding, suggesting the target compound’s NH groups may play analogous roles .

Key Observations :

Table 3: Reported Bioactivities of Analogues

Key Observations :

- Anticancer Potential: Quinazolinone-thiourea derivatives () demonstrate sub-20 µM activity, suggesting the target compound’s methoxy and benzazepinone groups could refine potency .

- Enzyme Interactions : Methoxy groups in the target compound may mimic coumarin-based inhibitors (), which target oxidative enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.